molecular formula C21H28FN7 B12249451 N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12249451
M. Wt: 397.5 g/mol
InChI Key: IGYAXIFSIVHPBU-UHFFFAOYSA-N
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Description

N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method employs a microwave-assisted copper-catalyzed approach using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The reaction conditions are optimized to achieve high yields and diverse stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, making it a promising candidate for drug development . It may interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Uniqueness

N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific structural features, such as the presence of the piperidin-4-yl and 6-ethyl-5-fluoro-N-methylpyrimidin-4-amine groups.

Properties

Molecular Formula

C21H28FN7

Molecular Weight

397.5 g/mol

IUPAC Name

N-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C21H28FN7/c1-5-17-20(22)21(24-13-23-17)27(4)12-16-6-8-28(9-7-16)19-11-14(2)25-18-10-15(3)26-29(18)19/h10-11,13,16H,5-9,12H2,1-4H3

InChI Key

IGYAXIFSIVHPBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)F

Origin of Product

United States

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